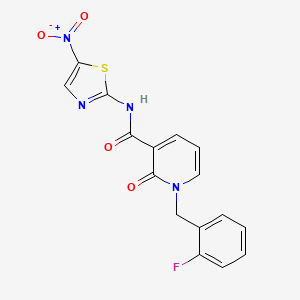

1-(2-fluorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-fluorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H11FN4O4S and its molecular weight is 374.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 1-(2-fluorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide represents a novel class of heterocyclic compounds that have garnered attention due to their potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Core Structure: Dihydropyridine ring

- Substituents:

- 2-Fluorobenzyl group

- Nitrothiazole moiety

- Carboxamide functional group

This unique combination of structural elements is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. The following table summarizes key findings related to its anticancer activity:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | HCT116 | 6.43 | EGFR inhibition |

| 2 | A549 | 9.62 | Induction of apoptosis |

| 3 | A375 | 8.07 | COX-independent activity |

These results suggest that the compound may act through multiple mechanisms, including the inhibition of the epidermal growth factor receptor (EGFR) and induction of apoptosis in cancer cells .

Enzyme Inhibition Studies

In addition to its anticancer properties, the compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of monoamine oxidase (MAO) and cholinesterases (ChE), which are critical targets in neurodegenerative diseases.

Key Findings:

- MAO-B Inhibition: Compounds derived from similar structures exhibited IC50 values as low as 0.212 µM against MAO-B, indicating strong inhibitory potential .

- ChE Inhibition: The compound demonstrated mixed-type inhibition against acetylcholinesterase (AChE) with an IC50 value of approximately 0.264 µM .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to This compound :

-

Case Study: Anticancer Efficacy

- A study involving HCT116 cells showed that treatment with the compound led to a significant increase in apoptosis rates compared to untreated controls.

- Further mechanistic studies revealed that the compound inhibited EGFR signaling pathways, which are often dysregulated in cancer.

-

Case Study: Neuroprotective Effects

- In vivo studies demonstrated that derivatives exhibited neuroprotective effects in models of Alzheimer's disease by inhibiting MAO-B and enhancing cholinergic neurotransmission.

- Behavioral assessments indicated improved cognitive function in treated animals compared to controls.

Propiedades

IUPAC Name |

1-[(2-fluorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN4O4S/c17-12-6-2-1-4-10(12)9-20-7-3-5-11(15(20)23)14(22)19-16-18-8-13(26-16)21(24)25/h1-8H,9H2,(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKXVQUCBBJUCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=NC=C(S3)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.